6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine
Description
6-{[(4-Bromophenyl)methyl]sulfanyl}-9-propyl-9H-purin-2-amine is a synthetic purine derivative characterized by a 4-bromophenylmethylsulfanyl group at position 6 and a propyl chain at position 9 of the purine core. Purines are biologically significant heterocycles, and modifications at these positions often influence pharmacological properties such as solubility, target binding, and metabolic stability . This compound’s design leverages the electron-withdrawing bromine atom and the lipophilic propyl chain, which may enhance interactions with hydrophobic binding pockets in biological targets.
Properties
CAS No. |
93946-38-4 |
|---|---|
Molecular Formula |
C15H16BrN5S |
Molecular Weight |
378.3 g/mol |
IUPAC Name |
6-[(4-bromophenyl)methylsulfanyl]-9-propylpurin-2-amine |
InChI |
InChI=1S/C15H16BrN5S/c1-2-7-21-9-18-12-13(21)19-15(17)20-14(12)22-8-10-3-5-11(16)6-4-10/h3-6,9H,2,7-8H2,1H3,(H2,17,19,20) |
InChI Key |
LCNFTOSCRWFXDX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=NC2=C1N=C(N=C2SCC3=CC=C(C=C3)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromobenzyl chloride and 9-propyl-9H-purine-2-amine.
Thioether Formation: The key step involves the formation of the thioether linkage. This is achieved by reacting 4-bromobenzyl chloride with a thiol derivative of the purine compound under basic conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and efficiency, often employing automated reactors and continuous flow systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Scientific Research Applications
6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-((4-Bromobenzyl)thio)-9-propyl-9H-purin-2-amine involves its interaction with specific molecular targets. The compound is believed to exert its effects by:
Binding to Enzymes: It may inhibit the activity of certain enzymes involved in cellular processes.
Interfering with DNA/RNA: The purine moiety allows it to interact with nucleic acids, potentially disrupting DNA or RNA synthesis.
Modulating Signaling Pathways: It may affect various signaling pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogues varying in substituents at the phenyl ring, N9 alkyl chain, and sulfanyl group position. Key differences in synthesis, physicochemical properties, and biological activity are highlighted.
Substituent Variations on the Phenyl Ring
Key Insight : Bromine’s higher electronegativity and steric bulk compared to chlorine may improve binding affinity in hydrophobic environments but reduce solubility . Positional isomerism (C6 vs. C8 sulfanyl) significantly alters molecular recognition .
N9 Alkyl Chain Modifications
Key Insight : Propyl chains balance lipophilicity and steric effects, whereas bulkier groups (e.g., cyclopropyl, benzyl) may limit metabolic degradation but reduce solubility .
Sulfanyl Group Position and Additional Functional Groups
Key Insight : Sulfanyl groups at C6 are critical for thioether-mediated interactions, while fluorinated or ortho-substituted aryl groups modulate electronic and steric profiles .
Data Tables: Physicochemical Properties
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